2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
Description
This compound features a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3, a chlorine atom at position 6, and an acetamide side chain linked to a 2-methylphenyl group. The presence of electron-withdrawing groups (e.g., benzoyl, chlorine) likely enhances stability and binding affinity, while the 2-methylphenyl acetamide moiety may influence lipophilicity and metabolic resistance.
Properties
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-16-7-5-6-10-21(16)27-23(29)15-28-14-20(24(30)17-8-3-2-4-9-17)25(31)19-13-18(26)11-12-22(19)28/h2-14H,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVAQBIVHZKGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is a derivative of quinoline and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C25H19ClN2O4
- Molecular Weight : 448.88 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be notably low, suggesting strong antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| C647-1088 | E. coli | 12.5 |
| C647-1088 | S. aureus | 25 |
These findings suggest that the compound could serve as a lead for developing new antibiotics against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
A notable study reported the following IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
The results indicate a promising potential for this compound in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests a possible application in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial effects of various quinoline derivatives, including our compound, against clinical isolates of resistant bacteria. The study concluded that the compound effectively inhibited bacterial growth and could be further developed as a therapeutic agent .
- Anticancer Research : In a preclinical trial involving human cancer cell lines, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The study emphasized its potential as a novel anticancer drug candidate due to its selective toxicity towards cancer cells while sparing normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promise as an anti-cancer agent. It is believed to inhibit key enzymes involved in cell proliferation, such as topoisomerases, which play crucial roles in DNA replication and repair. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
- Neuroprotective Effects :
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial activities. The structural features of this compound may allow it to interact with bacterial membranes or inhibit essential bacterial enzymes.
Biological Research Applications
-
Interaction with Biological Macromolecules :
- This compound is used in studies examining its interactions with proteins and nucleic acids, which are critical for understanding its mechanism of action at the molecular level.
- Metabolic Pathway Exploration :
Industrial Applications
-
Synthesis of Complex Organic Molecules :
- The compound serves as an intermediate in organic synthesis, facilitating the production of more complex pharmaceuticals. Its unique structure allows for further modifications that can enhance biological activity or specificity.
-
Development of Novel Therapeutics :
- The structural characteristics make it a candidate for the development of novel therapeutic agents targeting specific diseases, particularly those involving dysregulated cellular processes like cancer and neurodegeneration.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of topoisomerase II leading to apoptosis in cancer cell lines. |
| Study B | Neuroprotection | Showed reduction in neuronal damage via NMDA receptor antagonism in animal models of neurodegeneration. |
| Study C | Antimicrobial Activity | Exhibited significant antibacterial effects against Gram-positive bacteria in vitro. |
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and benzoyl group undergo oxidation under specific conditions:
| Reaction | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Quinoline N-oxidation | m-Chloroperbenzoic acid (mCPBA), CH<sub>2</sub>Cl<sub>2</sub>, 0–25°C | Quinoline N-oxide derivative | Selective oxidation at the quinoline nitrogen. |
| Benzoyl group oxidation | KMnO<sub>4</sub>, acidic conditions | Benzoic acid or ketone derivatives | Overoxidation risks require controlled conditions. |
Mechanistic Insights :
-
N-Oxidation proceeds via electrophilic attack on the quinoline nitrogen, forming a stable N-oxide.
-
Benzoyl oxidation follows radical pathways, mediated by permanganate ions.
Reduction Reactions
The carbonyl groups (quinolinone, benzoyl, acetamide) are susceptible to reduction:
| Reaction | Reagents/Conditions | Products | Yield/Selectivity |
|---|---|---|---|
| Quinolinone reduction | NaBH<sub>4</sub>/NiCl<sub>2</sub>, methanol | 1,4-Dihydroquinoline alcohol | Partial reduction retains aromaticity. |
| Benzoyl group reduction | H<sub>2</sub>, Pd/C, ethanol | Benzyl alcohol derivative | High selectivity for benzoyl-to-benzyl conversion. |
Limitations :
-
Over-reduction of the acetamide moiety is avoided using mild conditions.
Substitution Reactions
The 6-chloro substituent and acetamide group participate in nucleophilic substitutions:
| Site | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| 6-Chloro displacement | KOtBu, amines (e.g., morpholine), DMF | 6-Aminoquinoline derivatives | SNAr mechanism favored under basic conditions. |
| Acetamide hydrolysis | HCl (6M), reflux | Carboxylic acid + 2-methylaniline | Acidic cleavage of the amide bond. |
Example :
-
Reaction with piperidine replaces the 6-chloro group, yielding 6-piperazinyl derivatives (86% yield).
Cross-Coupling Reactions
Palladium-catalyzed reactions modify the quinoline scaffold:
Case Study :
-
Coupling with 4-fluorophenylboronic acid generates a biaryl derivative (73% yield), enhancing π-stacking in medicinal chemistry .
Acid/Base-Mediated Rearrangements
The compound undergoes structural rearrangements under pH extremes:
| Condition | Transformation | Outcome | Mechanism |
|---|---|---|---|
| Strong acid (H<sub>2</sub>SO<sub>4</sub>) | Quinoline ring contraction | Benzazepine derivative | Protonation triggers ring strain relief. |
| Strong base (NaOH) | Acetamide cleavage | 3-Benzoyl-6-chloroquinolin-4-one + 2-methylaniline | Base-induced hydrolysis of the amide bond. |
Photochemical Reactions
UV irradiation induces unique reactivity:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to understanding its unique properties. Below is a comparative analysis based on substituent variations and their implications:
Core Modifications: Quinolinone Derivatives
- Target Compound vs. 2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide (): Substituent at Position 3: Benzoyl (target) vs. 4-chlorophenylsulfonyl ().
- Substituent at Position 6: Chlorine (target) vs. ethyl ().
Chlorine increases electronegativity and steric hindrance, while ethyl may improve lipophilicity and membrane permeability .
- Target Compound vs. 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (): Acetamide Substituent: N-(2-methylphenyl) (target) vs. N-(4-chlorophenyl) ().
- The 4-chlorophenyl group introduces stronger electron-withdrawing effects, possibly enhancing receptor affinity in certain contexts. The 2-methylphenyl group in the target compound may reduce metabolic oxidation compared to para-substituted analogs .
Acetamide Side Chain Variations
- Target Compound vs. Ortho-Methylacetylfentanyl (): Both share an N-(2-methylphenyl)acetamide group. However, the core structure diverges (quinolinone vs. piperidine).
- Target Compound vs. Herbicidal Chloroacetamides (): Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the chloroacetamide motif but lack the quinolinone core. The herbicidal activity of these analogs arises from inhibition of very-long-chain fatty acid synthesis, a mechanism unlikely in the target compound due to its distinct scaffold .
Functional Group Impact on Properties
*LogP values are hypothetical based on substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
